tert-Butyl (2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carboxylate
Description
Chemical Identity and Nomenclature
Systematic Nomenclature and Structural Features
The IUPAC name tert-butyl (2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carboxylate systematically describes its structure:
- Pyrrolidine backbone : A five-membered saturated ring with (2S,4R) stereochemistry, featuring a hydroxyl group at C4 and a carbamoyl substituent at C2.
- tert-Butyl carbamate (Boc) : A protecting group at the pyrrolidine nitrogen, enhancing solubility and stability during synthesis.
- (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl group : A chiral benzyl moiety linked to a 4-methylthiazole heterocycle, critical for VHL binding.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₃₂N₄O₅S |
| Molecular Weight | 504.61 g/mol |
| CAS Registry Number | Not publicly disclosed |
| Stereochemical Configuration | (2S,4R)-pyrrolidine, (S)-ethyl |
The molecular formula was derived from structural analysis of analogous VHL ligands like VH-032 (C₂₄H₃₂N₄O₄S), with an additional oxygen atom from the tert-butyl carbamate.
Properties
Molecular Formula |
C22H29N3O4S |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H29N3O4S/c1-13(15-6-8-16(9-7-15)19-14(2)23-12-30-19)24-20(27)18-10-17(26)11-25(18)21(28)29-22(3,4)5/h6-9,12-13,17-18,26H,10-11H2,1-5H3,(H,24,27)/t13-,17+,18-/m0/s1 |
InChI Key |
BEGACMXKHPNZQU-VHSSKADRSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring.
Introduction of the Thiazole Moiety: The thiazole ring is introduced through a series of reactions, including condensation and cyclization.
Attachment of the tert-Butyl Ester Group: The final step involves the esterification of the intermediate compound with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
tert-Butyl (2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Pyrrolidine Derivatives with Thiazole Moieties
- Compound RBM5-188 (): Structure: tert-Butyl ((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate. Key Differences: Replaces the ethyl carbamoyl group with a benzyl carbamoyl and introduces a 3,3-dimethylbutanoyl chain. Impact: Increased molecular weight (544.71 vs. ~500–530 for the target compound) and steric bulk may reduce membrane permeability but enhance target binding specificity in WDR5 degrader synthesis .
- Compound 28 (): Structure: (R)-1-{4-[2-(4-(tert-Butyl)phenyl)-4-methylthiazol-5-yl]pyrimidin-2-yl}pyrrolidine-2-carboxamide. Key Differences: Pyrimidine replaces the phenyl group, and the tert-butyl is on the phenyl ring rather than the pyrrolidine.
Pyrrolidine Derivatives with Varied Substituents
tert-Butyl (2S,4S)-4-azido-2-(((R)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidine-1-carboxylate ():
tert-Butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate ():
Compounds with Alternative Protecting Groups or Linkers
- tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate (): Key Differences: Oxazolidinone ring replaces pyrrolidine, with isopropyl and dioxo groups. Impact: The oxazolidinone core is rigid, favoring conformational restraint in protease inhibitors but lacking the thiazole’s electronic effects .
Physicochemical Properties
| Property | Target Compound | RBM5-188 | Compound 28 |
|---|---|---|---|
| Molecular Formula | C28H40N4O5S | C28H40N4O5S | C25H31N5O2S |
| Molecular Weight | ~544.71 | 544.71 | 473.61 |
| Key Functional Groups | Hydroxy, thiazole, tert-butyl | Benzyl carbamoyl | Pyrimidine, tert-butyl |
| LogP (Estimated) | 3.5–4.0 | 4.2–4.5 | 3.8–4.2 |
Biological Activity
tert-Butyl (2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carboxylate, often referred to as compound 2313528-38-8, is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N3O4S |
| Molecular Weight | 431.55 g/mol |
| CAS Number | 2313528-38-8 |
| MDL Number | MFCD34603379 |
| Purity | Not specified |
| Storage Conditions | Sealed in dry conditions at 2-8°C |
Research indicates that this compound may exhibit multiple biological activities:
- Inhibition of Enzymatic Activity : It has been suggested that compounds similar to this structure can act as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in the pathophysiology of Alzheimer’s disease. In vitro studies have shown that such compounds can reduce amyloid-beta peptide aggregation, a hallmark of Alzheimer’s pathology .
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties against oxidative stress. For example, compounds structurally related to tert-butyl (2S,4R)-4-hydroxy derivatives have demonstrated the ability to improve cell viability in astrocytes exposed to neurotoxic agents like Aβ1-42 .
- Anti-inflammatory Properties : The compound may also modulate inflammatory pathways by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models exposed to amyloid-beta aggregates .
In Vitro Studies
In vitro experiments have assessed the effects of tert-butyl (2S,4R)-4-hydroxy on various cell types:
- Astrocyte Protection : Treatment with the compound has been shown to enhance cell viability significantly when astrocytes were exposed to Aβ1-42. The results indicated a protective effect against cell death induced by neurotoxic agents .
- Enzyme Inhibition : The compound demonstrated moderate inhibition of β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), suggesting potential utility in Alzheimer’s disease management through dual-action mechanisms .
In Vivo Studies
In vivo assessments using animal models have provided insights into the pharmacokinetics and efficacy of the compound:
- Scopolamine-Induced Models : In models mimicking Alzheimer’s disease, the compound showed promise in reducing oxidative stress markers such as malondialdehyde (MDA), although it was less effective than established treatments like galantamine .
Case Studies
- Alzheimer's Disease Model : A study evaluated the effects of similar compounds on cognitive decline in scopolamine-treated rats. Results indicated that while the compound improved some cognitive functions compared to controls, it did not achieve statistical significance when compared to existing treatments .
- Cell Culture Studies : Another investigation focused on the cellular mechanisms underlying the neuroprotective effects of related compounds, highlighting their ability to mitigate inflammatory responses triggered by amyloid-beta exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
